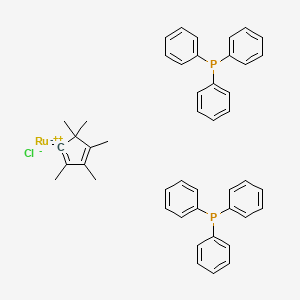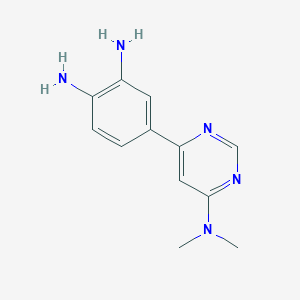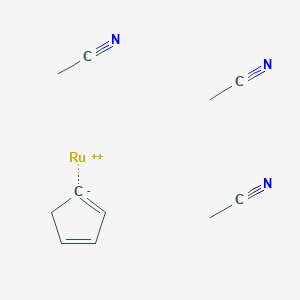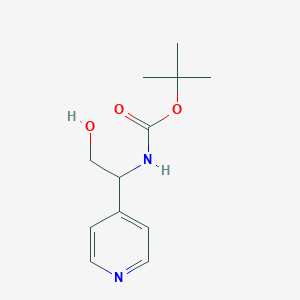![molecular formula C32H39Cl3N3Pd-3 B11928417 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is a palladium-based catalyst that features an imidazolylidene ligand, which is a type of N-heterocyclic carbene (NHC). The presence of the 3-chloro-2H-pyridin-2-ide ligand further enhances its catalytic properties.
Méthodes De Préparation
The synthesis of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride typically involves the reaction of palladium chloride with the corresponding imidazolylidene ligand and 3-chloro-2H-pyridin-2-ide. The reaction is usually carried out under inert conditions, such as in an argon or nitrogen atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution: The compound can undergo ligand exchange reactions, where one or more ligands are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the palladium center with the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The imidazolylidene ligand stabilizes the palladium center and enhances its reactivity, while the 3-chloro-2H-pyridin-2-ide ligand provides additional stability and electronic properties .
Comparaison Avec Des Composés Similaires
Similar compounds include other palladium-based N-heterocyclic carbene complexes, such as:
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride: This compound is similar in structure but lacks the 3-chloro-2H-pyridin-2-ide ligand.
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) acetate: This compound features an acetate ligand instead of the 3-chloro-2H-pyridin-2-ide ligand.
The uniqueness of [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride lies in its enhanced stability and reactivity due to the presence of both the imidazolylidene and 3-chloro-2H-pyridin-2-ide ligands .
Propriétés
Formule moléculaire |
C32H39Cl3N3Pd-3 |
|---|---|
Poids moléculaire |
678.4 g/mol |
Nom IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride |
InChI |
InChI=1S/C27H36N2.C5H3ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-3H;2*1H;/q;-1;;;/p-2 |
Clé InChI |
VENWUWOMIKRECV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=[C-]N=C1)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)




![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)




![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)

